

Technical Guide: Spectral Profiling of Chloromethyl Morpholine-4-carboxylate

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Compound of Interest

Compound Name: *Chloromethyl morpholine-4-carboxylate*

CAS No.: 93765-68-5

Cat. No.: B3038951

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Executive Summary & Compound Identity

Chloromethyl morpholine-4-carboxylate is a specialized carbamate reagent widely utilized in medicinal chemistry to generate N-acyloxymethyl prodrugs.[1] By introducing a morpholine-4-carbonyl-oxymethylene moiety, it improves the solubility and metabolic stability of parent drugs (e.g., amines, alcohols, and carboxylic acids).

This guide provides a definitive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1]

Chemical Identity Table

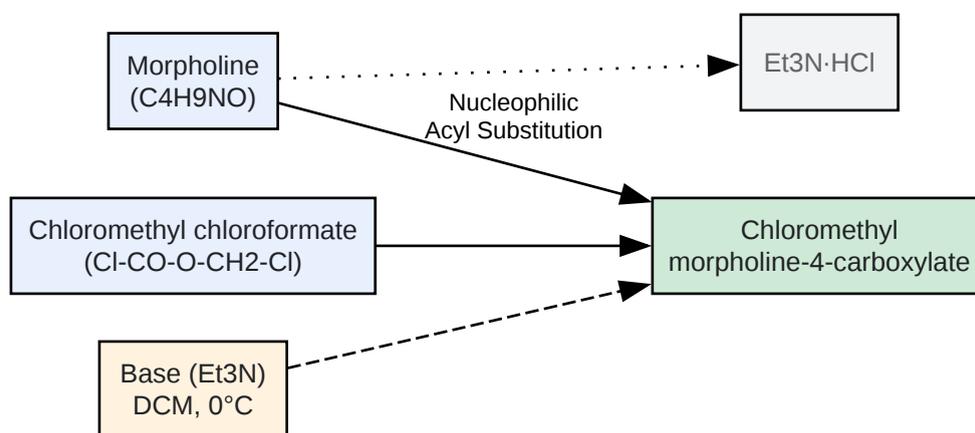
Parameter	Detail
IUPAC Name	Chloromethyl morpholine-4-carboxylate
CAS Registry Number	93765-68-5
Molecular Formula	C ₆ H ₁₀ ClNO ₃
Molecular Weight	179.60 g/mol
SMILES	C1COCCN1C(=O)OCCl
Appearance	Colorless to light yellow liquid/oil
Storage	Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Synthesis & Sample Preparation Context

Understanding the synthesis route is essential for interpreting spectral impurities.[1] The standard preparation involves the nucleophilic attack of morpholine on chloromethyl chloroformate.[1]

Reaction Scheme

The synthesis proceeds via the elimination of HCl.[1] Residual triethylamine hydrochloride (Et₃N[1]-HCl) or unreacted chloromethyl chloroformate are common impurities to watch for in the spectral data.[1]



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Figure 1: Synthesis pathway for **Chloromethyl morpholine-4-carboxylate** via chloromethyl chloroformate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by the distinct deshielding of the chloromethyl protons and the broadening of the morpholine ring protons due to restricted rotation around the carbamate ($\text{N}-\text{C}=\text{O}$) bond.^[1]

^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
5.80	Singlet (s)	2H	$-\text{OCH}_2\text{Cl}$	Highly deshielded methylene between Oxygen and Chlorine. ^[2] Key diagnostic peak.
3.64 – 3.74	Multiplet (m)	4H	$-\text{OCH}_2-$ (Ring)	Protons adjacent to the morpholine ether oxygen. ^[1]
3.52	Broad Singlet (br s)	4H	$-\text{NCH}_2-$ (Ring)	Protons adjacent to the carbamate nitrogen. Broadened due to rotameric exchange at the amide-like bond. ^[1]

Note on Rotamers: The carbamate nitrogen possesses partial double-bond character ($\text{N}-\text{C}=\text{O}$ resonance), creating a barrier to rotation.^[1] At room temperature, the $\text{N}-\text{CH}_2$ protons often appear as a broad singlet or two unresolved broad humps.^[1] Sharpening of these signals can be achieved by high-temperature NMR (e.g., at 50°C).^[1]

13C NMR Prediction (125 MHz, CDCl₃)

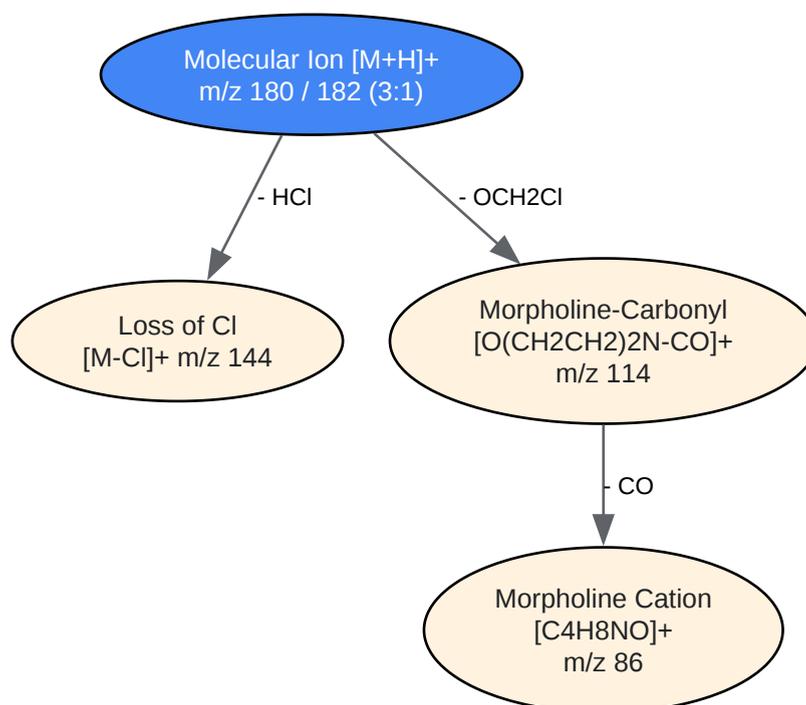
- 153.0 ppm (C=O): The carbonyl carbon of the carbamate.[1]
- 72.5 ppm (-OCH₂Cl): The chloromethyl carbon, deshielded by two electronegative atoms (O and Cl).[1]
- 66.2 ppm (-OCH₂- Ring): Morpholine ether carbons.[1]
- 44.5 / 45.8 ppm (-NCH₂- Ring): Morpholine nitrogen carbons (often split into two signals due to restricted rotation).[1]

Mass Spectrometry (MS)

Mass spectrometry analysis is critical for confirming the presence of the chlorine isotope pattern and the stability of the carbamate linkage.[1]

Fragmentation Pathway

The fragmentation logic follows the cleavage of the labile ester and carbamate bonds.[1]



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Figure 2: Proposed ESI-MS fragmentation pathway for **Chloromethyl morpholine-4-carboxylate**.

Key MS Signals (ESI+)

m/z (approx)	Identity	Interpretation
180.0 / 182.0	[M+H] ⁺	Protonated molecular ion. ^[1] Displays characteristic 3:1 intensity ratio due to ³⁵ Cl/ ³⁷ Cl isotopes. ^[1]
144.0	[M-Cl] ⁺	Loss of chlorine radical/atom; indicates labile C-Cl bond. ^[1]
114.1	[M-OCH ₂ Cl] ⁺	Acylium ion (Morpholine-CO ⁺). ^[1] Stable fragment confirming the carbamate core. ^[1]
86.1	[Morpholine+H] ⁺	Protonated morpholine ring, formed after decarboxylation. ^[1]

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of functional groups, particularly the carbamate carbonyl and the alkyl chloride.^[1]

Diagnostic Bands (Neat/ATR)

Wavenumber (cm ⁻¹)	Vibration Mode	Description
1715 – 1735	$\nu(\text{C}=\text{O})$ Stretch	Strong, sharp band characteristic of the carbamate ester carbonyl.
1220 – 1260	$\nu(\text{C}-\text{O})$ Stretch	Strong "C-O-C" asymmetric stretch of the ester linkage.
1110 – 1130	$\nu(\text{C}-\text{O}-\text{C})$ Ether	Characteristic stretch of the morpholine ether ring.
700 – 750	$\nu(\text{C}-\text{Cl})$ Stretch	Moderate to strong band indicating the chloromethyl group.[1]
2850 – 2960	$\nu(\text{C}-\text{H})$ Stretch	Aliphatic C-H stretching from the morpholine ring.[1]

References

- Patent US9487500B2: Compounds and compositions thereof. Inhibikase Therapeutics, Inc. (2016).[1][3][4][5][6] Describes the synthesis and NMR characterization of **chloromethyl morpholine-4-carboxylate** (Example 1/2). [Link](#)
- Patent WO2023217119A1: Prodrugs of diclofenac. (2023).[1] Provides high-resolution 500 MHz ¹H NMR data for the intermediate.[1] [Link](#)
- PubChem Compound Summary: **Chloromethyl morpholine-4-carboxylate** (CID 23371992).[1] National Center for Biotechnology Information.[1] [Link](#)[1]
- BenchChem: tert-Butyl 2-(chloromethyl)morpholine-4-carboxylate Data. (Used for comparative structural analysis of morpholine derivatives).[1] [Link](#)[1]

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